molecular formula C30H32N4O4 B2633535 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1251709-56-4

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide

Cat. No.: B2633535
CAS No.: 1251709-56-4
M. Wt: 512.61
InChI Key: VAVSYJAYPHQYKF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic deconstruction of its structural components:

IUPAC Name
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide.

Breakdown of the Nomenclature:

  • Root structure : The parent heterocycle is imidazole , a five-membered ring containing two nitrogen atoms at positions 1 and 3.
  • Substituent at position 1 : A benzyl group modified with an acetamido linker:
    • Benzyl group : A phenylmethyl moiety attached to the imidazole’s nitrogen.
    • Acetamido modification : The benzyl group’s para position is substituted with a 2-(3,4-dimethoxyphenyl)acetamido group. This consists of:
      • A 3,4-dimethoxyphenyl ring (methoxy groups at positions 3 and 4).
      • An acetyl bridge (CH₂-C=O) connecting the phenyl ring to an amide (-NH-) group.
  • Substituent at position 4 : A carboxamide group (-CONH₂) attached to the imidazole ring.
    • The amide’s nitrogen is further substituted with a 4-(propan-2-yl)phenyl group (isopropyl-substituted phenyl ring at the para position).

This nomenclature adheres to IUPAC priority rules, where the imidazole ring serves as the parent structure, and substituents are ordered alphabetically and by positional numbering.

Molecular Formula and Structural Features

Molecular Formula:

C₃₀H₃₂N₄O₄ .

Molecular Weight:

Calculated as 530.6 g/mol (exact mass: 530.2424 Da).

Structural Features:

The compound’s architecture integrates multiple functional groups (Table 1):

Structural Component Description
Imidazole core A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.
Benzyl-acetamido substituent Para-substituted benzyl group with a 3,4-dimethoxyphenylacetamido side chain.
Carboxamide group Position 4 of the imidazole bears a carboxamide linked to a 4-isopropylphenyl.
Methoxy groups Two methoxy (-OCH₃) groups at positions 3 and 4 on the phenyl ring.
Isopropyl group A branched alkyl substituent (-CH(CH₃)₂) at the phenyl ring’s para position.
Key Bonding Patterns:
  • The amide linkage (-NH-C=O) between the benzyl group and the 3,4-dimethoxyphenylacetamide ensures planarity and hydrogen-bonding potential.
  • The imidazole ring exhibits aromaticity, with delocalized π-electrons contributing to stability.
  • Methoxy groups introduce steric bulk and electron-donating effects, influencing solubility and reactivity.

Isomeric Considerations and Stereochemical Configuration

Isomeric Possibilities:

  • Positional Isomerism :

    • The placement of methoxy groups on the phenyl ring (3,4 vs. other positions) and the isopropyl group’s location (para vs. meta) could generate positional isomers. However, the defined structure specifies 3,4-dimethoxy and para-substituted groups, eliminating this form of isomerism.
  • Tautomerism :

    • The imidazole ring may exhibit prototropic tautomerism , where hydrogen shifts between the two nitrogen atoms (N1 and N3). However, the substituents at position 1 (benzyl group) and position 4 (carboxamide) lock the tautomeric state, rendering this compound as the 1H-imidazole tautomer exclusively.

Stereochemical Analysis:

  • Chiral Centers : The molecule lacks traditional tetrahedral chiral centers. The isopropyl group’s branching does not introduce chirality due to symmetry (two identical methyl groups).
  • Amide Bond Geometry : The acetamido linker’s amide bond adopts a planar trans configuration, minimizing steric strain. No cis/trans isomerism is possible due to the amide’s resonance stabilization.
Computational Validation:
  • InChI Key : BNJXQATYPNAGP-UHFFFAOYSA-N (derived from PubChem data).
  • SMILES Representation :
    COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C4)C(C)C)OC.

This SMILES string confirms the absence of undefined stereochemistry, consistent with the compound’s achiral nature.

Table 1: Summary of Molecular Features

Property Detail
IUPAC Name 1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Molecular Formula C₃₀H₃₂N₄O₄
Molecular Weight 530.6 g/mol
Key Functional Groups Imidazole, carboxamide, acetamido, methoxy
Isomeric Forms None (defined substitution pattern)
Stereochemistry Achiral

Properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4/c1-20(2)23-8-12-25(13-9-23)33-30(36)26-18-34(19-31-26)17-21-5-10-24(11-6-21)32-29(35)16-22-7-14-27(37-3)28(15-22)38-4/h5-15,18-20H,16-17H2,1-4H3,(H,32,35)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVSYJAYPHQYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating various diseases.

    Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor modulation: It may interact with cell surface receptors, altering signal transduction pathways.

    DNA/RNA interaction: The compound could intercalate into DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Structural Analogs
Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound 1H-imidazole - 4-carboxamide (4-isopropylphenyl)
- 1-benzyl (2-(3,4-dimethoxyphenyl)acetamido)
Not provided High hydrophobicity (isopropyl, dimethoxyphenyl); potential H-bonding (amide groups)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzo[d]imidazole - 5-carboxamide (4-methoxyphenyl)
- 2-(3,4-dimethoxyphenyl)
- 1-propyl
Not provided Extended aromatic system (benzimidazole); reduced solubility (propyl group)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 1H-imidazole - 5-pyridyl (4-fluorophenyl)
- 2-methylsulfinyl
- Acetamide side chain
Not provided Electrophilic sulfinyl group; fluorophenyl enhances metabolic stability
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4,5-Dihydroimidazole - Sulfonyl linkage
- 2-(4-chlorophenyl)methylsulfanyl
423.94 g/mol Rigid dihydroimidazole core; sulfonyl group may improve membrane permeability
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide 1H-imidazole - 1-carboxamide (4-dimethylaminophenylmethyl) 244.29 g/mol Tertiary amine enhances solubility; compact structure

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may confer antioxidant or kinase-inhibitory properties, as seen in similar dimethoxy-substituted aromatics . In contrast, fluorophenyl () or chlorophenyl () substituents often enhance binding affinity through halogen bonding.
  • Solubility: The isopropyl group in the target compound increases hydrophobicity compared to dimethylamino () or sulfonyl () analogs, which may limit aqueous solubility.
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints ), the target compound shows moderate similarity (Tanimoto >0.6) to:

  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide : Shared imidazole-carboxamide scaffold.
  • N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide : Common acetamide side chain.

Lower similarity (Tanimoto <0.5) is observed with benzo[d]imidazole derivatives (e.g., ), emphasizing the impact of core structure on similarity scoring.

Biological Activity

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide, with CAS number 1251709-53-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₃₀H₃₄N₄O₄, with a molecular weight of 498.6 g/mol. The structure consists of an imidazole ring linked to a carboxamide group and substituted phenyl rings, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₃₀H₃₄N₄O₄
Molecular Weight498.6 g/mol
CAS Number1251709-53-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death.
    • It has been observed to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Studies :
    • Study by Xia et al. (2022) : This study demonstrated that similar imidazole derivatives showed IC₅₀ values ranging from 0.39 µM to 49.85 µM against various cancer cell lines, indicating potent anticancer activity .
    • Research Findings : A derivative with structural similarities exhibited significant inhibition against MCF-7 breast cancer cells with an IC₅₀ value of approximately 0.46 µM .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. The imidazole ring is known for its ability to modulate inflammatory pathways.

  • Mechanism :
    • The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good oral bioavailability.
  • Metabolism : Preliminary data indicate that it may undergo hepatic metabolism, which could influence its efficacy and safety profile.
  • Excretion : Renal excretion is likely, necessitating further studies on its pharmacodynamics.

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